4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-6(4-9)3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 |
InChI Key |
FQNAEWZNPNLFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Position and Reactivity :
- The target compound’s chloromethyl group at position 4 enhances its electrophilicity, making it amenable to nucleophilic substitution reactions, unlike 2,6-dichloro-4-(trifluoromethyl)pyridine, which lacks a reactive methylene group .
- Pyridine vs. Pyrimidine Cores : Pyrimidine analogs (e.g., 4-Chloro-2-phenyl-6-trifluoromethylpyrimidine) exhibit distinct electronic properties due to the additional nitrogen atom, influencing binding affinity in drug design .
Trifluoromethyl Group Effects :
- The -CF₃ group in all listed compounds improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds (e.g., SIB-1757, a metabotropic glutamate receptor antagonist) .
Agrochemicals: Derivatives such as 2,6-dichloro-4-(trifluoromethyl)pyridine are intermediates in pesticide synthesis, leveraging halogen and -CF₃ groups for insecticidal activity .
Physicochemical Properties
- Melting Points : Pyridine derivatives with -CF₃ groups typically exhibit melting points between 77–100°C (e.g., 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine: mp 77–78°C) .
- Solubility: Most analogs are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO), as noted for research-grade compounds .
Q & A
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and functionalization of pyridine derivatives. A common approach includes:
- Step 1 : Methylation at the 2-position of pyridine using methyl iodide and a base (e.g., potassium carbonate).
- Step 2 : Trifluoromethylation at the 6-position via Ullmann-type coupling with a trifluoromethyl copper complex under reflux in DMF .
- Step 3 : Chloromethylation at the 4-position using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂.
Key factors affecting yield include temperature control (70–90°C for trifluoromethylation), solvent polarity (DMF enhances electrophilic substitution), and stoichiometric ratios (excess MOMCl improves chloromethylation efficiency) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct chemical shifts for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR; δ ~40–45 ppm in ¹³C NMR) and trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR, with a triplet due to ¹JCF coupling) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 209 (M⁺) with fragmentation patterns showing loss of Cl (Δ m/z 35) and CF₃ (Δ m/z 69).
- IR Spectroscopy : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and C-F (~1100–1250 cm⁻¹) .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:
- Reaction with piperazine in acetonitrile yields 4-(piperazinylmethyl)-2-methyl-6-(trifluoromethyl)pyridine.
- The trifluoromethyl group at the 6-position stabilizes the transition state via electron-withdrawing effects, accelerating substitution rates .
Q. What are the stability considerations for handling and storing this compound?
- Moisture Sensitivity : The chloromethyl group hydrolyzes in aqueous environments, forming 4-(hydroxymethyl)- derivatives. Store under inert gas (N₂/Ar) with molecular sieves.
- Thermal Stability : Decomposes above 150°C, releasing HCl gas. Avoid prolonged heating during synthesis.
- Light Sensitivity : UV exposure may induce free radical reactions; store in amber glass .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in trifluoromethylation be resolved?
Conflicting reports on trifluoromethylation position (e.g., 6- vs. 4-substitution) may arise from competing electronic effects. To resolve:
- Perform DFT calculations to compare activation energies for substitution at different positions.
- Validate experimentally using in situ NMR to track reaction intermediates.
- Adjust catalyst systems (e.g., CuI/1,10-phenanthroline) to favor 6-substitution via steric control .
Q. What mechanistic insights explain the enhanced electrophilicity of the pyridine ring in cross-coupling reactions?
The trifluoromethyl group at the 6-position exerts a strong -I effect, polarizing the ring and activating the 4-position for electrophilic attack. In Suzuki-Miyaura coupling:
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in drug design?
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic hotspots (e.g., chloromethyl as a reactive handle).
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis.
- Solubility Prediction : COSMO-RS models estimate logP values (~2.5), guiding solvent selection for biological assays .
Q. What strategies optimize the compound’s stability in biological assays without compromising activity?
- Prodrug Design : Replace chloromethyl with a protected group (e.g., Boc-piperazinylmethyl) to reduce hydrolysis.
- Formulation : Encapsulate in PEGylated liposomes to shield from aqueous degradation.
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) at the 3-position to balance reactivity and stability .
Methodological Notes for Data Interpretation
- Contradictory Yield Reports : Compare catalyst systems (e.g., CuI vs. Pd catalysts) and solvent polarities (DMF vs. THF) across studies .
- Spectral Artifacts : In NMR, residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) may obscure chloromethyl signals; use deuterated acetonitrile for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
